2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid
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Overview
Description
2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused ring system with nitrogen atoms, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,9-dimethylbenzimidazole with suitable carboxylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 2-Methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid
- 9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid
- 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole
Uniqueness: 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 9 can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-10(11(16)17)15-9-6-4-3-5-8(9)14(2)12(15)13-7/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRBTCLJCXVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667665 |
Source
|
Record name | 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785764-10-5 |
Source
|
Record name | 2,9-Dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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